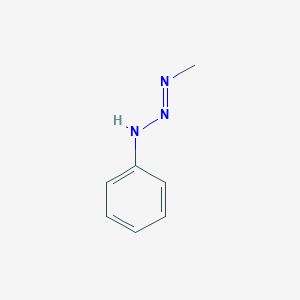

3-Methyl-1-phenyltriazene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16033-21-9 |

|---|---|

Molecular Formula |

C7H9N3 |

Molecular Weight |

135.17 g/mol |

IUPAC Name |

N-(methyldiazenyl)aniline |

InChI |

InChI=1S/C7H9N3/c1-8-10-9-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |

InChI Key |

MPEZFYGMDYORDA-UHFFFAOYSA-N |

SMILES |

CN=NNC1=CC=CC=C1 |

Canonical SMILES |

CN=NNC1=CC=CC=C1 |

Other CAS No. |

16033-21-9 |

Synonyms |

1-methyl-3-phenyl-1-triazene 1-phenyl-3-methyltriazene 3-methyl-1-phenyltriazene |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Methyl 1 Phenyltriazene

Established Synthetic Pathways for Monoalkyl-1-aryl Triazenes

The traditional and most common method for the synthesis of 3-Methyl-1-phenyltriazene and other monoalkyl-1-aryl triazenes involves a two-step process rooted in classical diazonium chemistry. wikipedia.orgbyjus.com This pathway begins with the diazotization of an aromatic primary amine, in this case, aniline (B41778). The reaction is typically carried out in an acidic medium, such as hydrochloric or sulfuric acid, with sodium nitrite (B80452) at low temperatures (0-5 °C) to generate the corresponding aryldiazonium salt. byjus.comscribd.com This intermediate is generally unstable and is used immediately in the subsequent step.

Step 1: Diazotization of Aniline

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

Step 2: Coupling with Methylamine

[Ar-N₂]⁺X⁻ + 2CH₃NH₂ → Ar-N=N-NHCH₃ + CH₃NH₃⁺X⁻

The stability of the resulting triazene (B1217601) can be influenced by the substituents on the aryl ring. Electron-withdrawing groups on the phenyl ring can increase the stability of the triazene. cdnsciencepub.com

Variations of this fundamental approach have been developed to improve efficiency, safety, and substrate scope. For instance, polymer-supported 1-aryl-3-alkyltriazenes have been synthesized by reacting a polymer-supported diazonium salt with various primary and secondary amines. nih.gov This solid-phase approach can simplify purification processes.

Furthermore, continuous-flow technologies have been successfully applied to the synthesis of triazenes, including the preparation of the anticancer drug dacarbazine. akjournals.comresearchgate.net This method allows for the in-situ generation and immediate consumption of potentially hazardous diazonium intermediates, thereby enhancing the safety and control of the reaction. researchgate.net The use of flow chemistry can also prevent fouling and clogging of reactors, which can be an issue in batch processes. akjournals.com

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Product |

| Aniline | Sodium Nitrite, Methylamine | Diazotization-Coupling | 0-5 °C, acidic then basic | This compound |

| Polymer-supported diazonium salt | Methylamine | Solid-phase synthesis | N/A | Polymer-bound this compound |

| Aniline | iso-Amylnitrite, Methylamine | Flow Synthesis | Continuous flow reactor | This compound |

Advanced Synthetic Approaches to this compound Analogues

Modern synthetic chemistry has seen the emergence of sophisticated methods for the preparation of triazene analogues, often leveraging the triazene moiety as a directing group to achieve highly regioselective transformations. These advanced approaches enable the construction of complex molecular architectures that would be challenging to access through traditional methods.

One of the most significant advancements is the use of transition-metal catalysis, particularly with rhodium, iridium, and palladium, to effect C-H activation and functionalization of aryltriazenes. acs.orgnih.govorganic-chemistry.org The triazene group can act as a chelating or directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position of the aryl ring. acs.orgnih.gov This strategy allows for the introduction of various functional groups with high precision. For example, rhodium(I)-catalyzed intermolecular hydroacylation of alkynes with 2-triazenylbenzaldehydes has been demonstrated. acs.orgnih.gov

Iridium-catalyzed ortho-C-H borylation of aromatic triazenes is another powerful technique. acs.org This reaction can lead to mono- or even di-borylated products, which are versatile intermediates for further cross-coupling reactions. acs.org The triazene group itself can act as a ligand for the iridium catalyst, facilitating the transformation. acs.org

Furthermore, the triazene moiety has been employed as an "internally cleavable" directing group in cascade reactions for the synthesis of complex heterocyclic systems like indoles and indolo[2,1-a]isoquinolines. pkusz.edu.cn In these reactions, the triazene directs an initial C-H annulation, and is subsequently cleaved in situ, allowing for further transformations in a one-pot sequence. pkusz.edu.cn

The development of novel ligand systems, such as CAAC-triazenes (Cyclic (Alkyl)(Amino)Carbene-triazenes), has also expanded the toolkit for triazene synthesis and its application in catalysis. nih.gov These ligands exhibit electronic and conformational flexibility, which can be beneficial in catalytic processes like olefin activation. nih.gov

| Method | Catalyst/Reagent | Transformation | Advantage |

| C-H Hydroacylation | Rh(I) complex | Introduction of a keto group ortho to the triazene | High regioselectivity, functional group tolerance |

| C-H Borylation | [Ir(OMe)(cod)]₂ | Introduction of one or two boryl groups ortho to the triazene | Ligandless conditions, access to versatile intermediates |

| Annulation Cascade | Rh(III) catalyst | Synthesis of indoles and polycyclic aromatics | One-pot synthesis of complex heterocycles |

| Flow Chemistry | N/A | In-situ generation of diazonium salts | Enhanced safety and control |

| CAAC-Triazene Ligands | Palladium complexes | Olefin oligomerization and isomerization | High catalytic activity and stability |

Derivatization Strategies and Functional Group Interconversions Involving Triazene Moieties

The triazene functional group is not merely a stable endpoint but a versatile chemical handle that can be transformed into a wide array of other functionalities. This "masked" reactivity of the diazonium group makes triazenes valuable intermediates in multi-step syntheses. researchgate.nettaylorfrancis.com

One of the most common transformations is the cleavage of the triazene group to regenerate a diazonium salt under acidic conditions. wikipedia.org This in-situ generated diazonium salt can then participate in a variety of classical Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano, and other groups. scispace.com Treatment with reagents like methyl iodide can also convert the triazene into an aryl iodide. nih.gov

The triazene moiety can also be completely removed and replaced by hydrogen (protodetriażenation), effectively serving as a traceless directing group. This is often achieved using reducing agents or under specific catalytic conditions. nih.gov

Furthermore, the triazene group can be a precursor for the formation of other nitrogen-containing functional groups. For instance, treatment with a Lewis acid and trimethylsilyl (B98337) azide (B81097) (TMSN₃) can convert the triazene to an aryl azide. scispace.com Catalytic conversion of aryl triazenes into aryl sulfonamides has also been achieved using sulfur dioxide as the sulfonyl source in the presence of a copper catalyst. rsc.org

The triazene can also participate in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling of triazene-containing hydroacylation products with aryl boronic acids allows for the synthesis of biaryl compounds. nih.gov Similarly, Sonogashira coupling can be performed after converting the triazene to an aryl iodide. nih.gov The triazene itself can act as a leaving group in some palladium-catalyzed cross-coupling reactions. researchgate.net

The reactivity of the triazene moiety is summarized in the table below:

| Reagent(s) | Product Functional Group | Reaction Type |

| H⁺ (e.g., HCl, H₂SO₄), CuX (X = Cl, Br, CN) | Halide, Nitrile | Sandmeyer-type Reaction |

| MeI | Iodide | Functional Group Interconversion |

| Reducing agents (e.g., H₃PO₂) | Hydrogen | Protodetriażenation |

| Lewis Acid, TMSN₃ | Azide | Functional Group Interconversion |

| SO₂, CuCl₂ | Sulfonamide | Catalytic Sulfonylation |

| Aryl boronic acid, Pd catalyst | Biaryl | Suzuki-Miyaura Coupling |

| Alkyne, Pd catalyst (after conversion to iodide) | Alkynylated arene | Sonogashira Coupling |

| Trifluoroacetic acid | Secondary Amine | Deprotection |

This versatility underscores the importance of this compound and its analogues as pivotal intermediates in the construction of a diverse range of organic molecules.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Methyl 1 Phenyltriazene

Alkylating Capabilities and Mechanistic Considerations

3-Methyl-1-phenyltriazene and its analogs are potent alkylating agents, capable of transferring a methyl group to various nucleophilic substrates. This reactivity is central to its chemical and biological interactions. The process is generally initiated by protonation of the triazene (B1217601), which facilitates the release of a reactive methyldiazonium ion or a methyl cation equivalent.

Arylalkyltriazenes serve as effective reagents for the esterification of carboxylic acids. The reaction proceeds through a mechanism initiated by the protonation of the triazene by the carboxylic acid. This proton transfer is a key, rate-determining step.

Proposed Reaction Mechanism:

Protonation: The carboxylic acid protonates the N3 atom of the triazene.

Decomposition: The protonated intermediate fragments, releasing the arylamine and a diazonium ion.

Alkylation: The diazonium ion releases dinitrogen gas to form a reactive methyl cation, which is immediately captured by the carboxylate anion to form the methyl ester.

The methylating capability of arylalkyltriazenes is utilized in analytical chemistry for the derivatization of complex biomolecules like phospholipids (B1166683). A close analog, 3-methyl-1-p-tolyltriazene (MTT), has been successfully employed as a safer alternative to diazomethane (B1218177) for the quantitative methylation of phospholipids, preparing them for analysis by techniques such as multisegment injection–nonaqueous capillary electrophoresis–mass spectrometry (MSI-NACE-MS). acs.orgnih.gov

In this protocol, the phosphate (B84403) group of phospholipids is methylated. This derivatization imparts a positive charge on the molecule, transforming zwitterionic species like phosphatidylcholines and sphingomyelins into cationic phosphate methyl esters. nih.gov This chemical modification improves their electrophoretic mobility, enhances sensitivity, and expands the coverage of lipidome analysis in positive ion mode mass spectrometry. acs.orgnih.gov The reaction is efficient, achieving approximately 90% methylation, and provides a practical method for routine lipidomic analyses. acs.org

This compound is recognized as a direct-acting mutagen, a property stemming from its ability to alkylate DNA. The compound does not require metabolic activation to exert its effect. Upon spontaneous decomposition, it releases a methyldiazonium ion, which is a potent electrophile that readily attacks nucleophilic sites on DNA bases.

The primary sites of methylation on the DNA bases are the nitrogen and oxygen atoms. The major products formed from the interaction of this compound and related methylating agents with DNA include:

7-methylguanine (N7-meG): The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is the most frequent target for methylation. nih.gov

O⁶-methylguanine (O⁶-meG): While formed less frequently than N7-meG, this product is highly mutagenic. The methylation of the O6 position of guanine disrupts the normal Watson-Crick hydrogen bonding, causing it to mispair with thymine (B56734) instead of cytosine during DNA replication. wikipedia.orgresearcher.life This leads to G:C to A:T transition mutations. wikipedia.org

3-methyladenine (N3-meA): The N3 position of adenine (B156593) is another significant site for methylation. nih.gov

The formation of these adducts, particularly O⁶-methylguanine, is a critical event in the initiation of mutagenesis and carcinogenesis associated with exposure to simple alkylating agents. nih.gov

Thermal Decomposition Pathways and Kinetic Parameters

The stability of this compound is limited, and it undergoes decomposition when subjected to heat. The study of its thermal degradation provides insight into the bond energies within the molecule and the mechanisms of its breakdown.

Kinetic studies on the thermal decomposition of the closely related compound 3-methyl-1-p-tolyltriazene in tetrachloroethylene (B127269) reveal that the process follows first-order kinetics. The reaction is unimolecular, meaning the rate depends on the decomposition of a single triazene molecule without interaction with others.

The kinetic parameters for this thermolysis have been determined, providing a quantitative measure of the reaction's energetic requirements. The similarity of these parameters to those of azoarylalkanes suggests a comparable degradation mechanism. nih.gov The near-zero value for the entropy of activation (ΔS≠) indicates a transition state with minimal stretching of the N-N bonds, suggesting a concerted but not highly ordered process. nih.gov

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 29.2 kcal/mol |

| Entropy of Activation (ΔS≠) | Near-zero |

The thermal decomposition of 3-methyl-1-p-tolyltriazene, a proxy for this compound, yields several key products. The major products identified from thermolysis in tetrachloroethylene are p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene. nih.gov

The formation of these products is rationalized by a mechanism involving the homolytic breakdown of the triazene. The initial step is the cleavage of the N-N bond, which generates radical intermediates. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form the observed stable end products. The presence of both the parent aniline (B41778) (p-toluidine) and its methylated derivative (N-methyl-p-toluidine) supports a complex radical-based decomposition pathway. nih.gov

Acid-Base Reactivity and Proton Transfer Phenomena

The reactivity of aryltriazenes, including this compound, is significantly influenced by their acid-base properties. These compounds can be converted into diazonium salts in the presence of protic or Lewis acids. researchgate.net This reactivity stems from the protonation of the triazene linkage, which facilitates the cleavage of the N-N bond and the subsequent release of a diazonium ion and an amine.

Kinetic studies on the hydrolysis of related aminoacyltriazenes have provided insights into the role of pH and buffer concentration on the stability and reactivity of the triazene moiety. researchgate.net For instance, the hydrolysis of 3-aminoacyl-1-aryl-3-methyltriazenes to 1-aryl-3-methyltriazenes is subject to catalysis by hydroxide (B78521) ions, with the reaction proceeding through both protonated and unprotonated forms of the molecule. researchgate.net The pH-rate profiles for these reactions often exhibit sigmoidal curves, indicating a change in the dominant reaction mechanism with varying pH. researchgate.net

Gas-phase studies on related triazine compounds have also demonstrated the importance of proton transfer reactions. nih.govresearchgate.net In these studies, the reactivity of 1,3,5-triazine (B166579) with various anions was evaluated, revealing competitive pathways including proton transfer, hydride transfer, and the formation of anionic σ-adducts. nih.govresearchgate.net The stability of these adducts is influenced by the electrophilicity of the carbon centers and the delocalization of charge. nih.gov

Interactive Data Table: pH Dependence of Pseudo-First-Order Rate Constants for Hydrolysis of Aminoacyltriazenes

| pH | Pseudo-First-Order Rate Constant (k_obs) | Dominant Species | Catalysis |

| 3 | Low | Protonated | Specific Acid |

| 7 | Moderate | Mixed | Buffer/General Base |

| 12 | High | Unprotonated | Specific Base (HO⁻) |

Redox Chemistry and Electrochemical Behavior of Aryltriazenes

The redox chemistry of aryltriazenes is characterized by their ability to participate in electron transfer reactions, which can lead to the generation of aryl radicals or cations. rsc.org This reactivity is fundamental to their application in various synthetic transformations. Oxidation-reduction reactions involve the transfer of electrons from a reducing agent to an oxidizing agent, and the tendency of a chemical species to be reduced is measured by its standard reduction potential. libretexts.org

Aryltriazenes can undergo electrochemical deaminative carboxylation with CO2 to form aryl carboxylic acids. acs.org This reaction proceeds under mild, catalyst-free conditions and represents a sustainable method for carbon-carbon bond formation. acs.org The electrochemical reduction of the aryltriazene likely generates an aryl radical intermediate, which then reacts with carbon dioxide.

The electrochemical behavior of aryltriazenes is a key aspect of their reactivity, enabling their use as versatile building blocks in organic synthesis. researchgate.netrsc.org They can serve as precursors for aryl sources in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Interactive Data Table: Electrochemical Deaminative Carboxylation of Aryltriazenes

| Reactant | Reagent | Conditions | Product |

| Aryltriazene | CO₂ | Electrochemical, Catalyst-free | Aryl Carboxylic Acid |

Biotransformations and Metabolic Intermediates (e.g., microsome-mediated demethylation)

The biotransformation of aryltriazenes is a critical area of study due to their biological activities. The metabolic fate of these compounds often involves enzymatic reactions mediated by microsomal enzymes, such as cytochrome P450s. nih.govnih.gov A key metabolic pathway for dialkylaryltriazenes, such as 3,3-dimethyl-1-phenyltriazene, is enzymatic demethylation. nih.gov

Incubation of 3,3-dimethyl-1-phenyltriazene with rat liver microsomes has been shown to yield metabolites such as acetanilide (B955) and derivatives of aniline. nih.gov The isolation of a derivative of this compound, specifically 3-acetyl-3-methyl-1-phenyltriazene, provides strong evidence for the enzymatic demethylation of the parent compound. nih.gov This process is believed to convert the procarcinogenic dialkyl aryltriazenes into reactive monoalkyltriazenes. nih.gov

These reactive metabolites, presumably the corresponding monoalkyltriazenes, are capable of alkylating biological macromolecules like tRNA. nih.gov Studies have shown that 3,3-dimethyl-1-phenyltriazene and its derivatives can methylate initiator tRNA in vitro after activation by microsomal enzymes and NADPH. nih.gov The primary product of this alkylation is 7-methylguanosine (B147621). nih.gov

The metabolic intermediates of these biotransformations play a crucial role in the biological effects of aryltriazenes. For instance, S-adenosylmethionine (SAM) is a key methyl donor in many biological methylation reactions, and its levels can influence histone methylation and gene expression. nih.gov The enzymatic demethylation of compounds like this compound is part of a broader landscape of metabolic processes that can impact cellular function.

Interactive Data Table: Microsomal Metabolism of 3,3-Dimethyl-1-phenyltriazene

| Parent Compound | Enzyme System | Key Metabolic Reaction | Identified Metabolites/Products |

| 3,3-Dimethyl-1-phenyltriazene | Rat Liver Microsomes, NADPH | Enzymatic Demethylation | This compound derivative (3-acetyl-3-methyl-1-phenyltriazene), Acetanilide, Aniline derivatives, 7-methylguanosine (from tRNA alkylation) nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1 Phenyltriazene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of triazene (B1217601) compounds, offering detailed information about the molecular framework and dynamic processes.

¹H and ¹³C NMR Chemical Shift Analysis and Assignment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation of 3-methyl-1-phenyltriazene and its derivatives. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment. libretexts.orglibretexts.org In ¹³C NMR, signals for organic compounds typically appear between 0 and 220 ppm. bhu.ac.in The chemical shift of a ¹³C nucleus is influenced by the same factors that affect proton chemical shifts. libretexts.org

For instance, in a series of 1-aryl-3-(carbamoylmethyl)triazenes, the N-methylene proton resonance consistently appears as a singlet in the range of δ 4.53-4.68 ppm. cdnsciencepub.com The complexity of NMR spectra can increase significantly with the introduction of stereocenters, as seen in 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, where diastereotopic methylene (B1212753) protons are observed as distinct signals. monash.edu In some cases, computational methods like Density Functional Theory (DFT) are employed to predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. nih.gov The accuracy of these predictions can be influenced by the choice of functional and basis set. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Triazene Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| N-methylene protons in 1-aryl-3-(carbamoylmethyl)triazenes | 4.53 - 4.68 | Not specified | cdnsciencepub.com |

| Methylene protons in symmetrical bis-triazenes of piperazine | ~4.1 | 46 - 48 | monash.edu |

| Methylene protons in 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines | 3.84 - 4.28 | 47.5 - 48.9 | monash.edu |

| (E)-3,3-diisopropyl-1-phenyltriazene | Not specified | 151.76, 128.77, 124.73, 120.31, 43.12, 14.5 | scirp.org |

| 1-(4-chlorophenyl)-3-cyclopentyltriazene | Not specified | 145.06, 129.12, 123.05, 116.28, 65.91, 32.09, 15.32 | scirp.org |

This table is interactive. Click on the headers to sort the data.

Low-Temperature NMR Studies for Conformational and Ligand Exchange Dynamics in Triazene Complexes

Low-temperature NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and ligand exchange, which are often too fast to observe at room temperature. fu-berlin.de By slowing down these processes, it becomes possible to observe distinct signals for different conformers or exchanging species. mdpi.com

In a study of OLED-relevant 1,3,5-triazine (B166579) derivatives, variable-temperature (VT) NMR spectra revealed the presence of two conformers at low temperatures (-40 °C), a symmetric propeller and an asymmetric conformer, arising from restricted rotation around the C(1,3,5-triazine)-N bond. mdpi.com As the temperature was increased, the signals coalesced, indicating that the rate of exchange between the conformers became fast on the NMR timescale. mdpi.comnih.gov The rotational energy barriers can be estimated from the coalescence temperature. researchgate.net

Similarly, low-temperature NMR has been used to study proton transfer dynamics in triazene systems. For 1,3-bis(4-fluorophenyl)[1,3-¹⁵N₂]triazene, experiments down to 130 K were necessary to investigate the exchange characteristics in the presence of various bases. fu-berlin.de Furthermore, ligand exchange reactions in metal complexes, a fundamental process in coordination chemistry, can be investigated using these techniques. nih.govarxiv.orgrsc.orgnist.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound derivatives, especially when 1D spectra are crowded or show complex multiplicity. ipb.ptcreative-biostructure.comgithub.io

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are scalar (J) coupled to each other, helping to establish proton spin systems within the molecule. creative-biostructure.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu It is invaluable for assigning carbon signals based on the known proton assignments. monash.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the complete molecular structure. creative-biostructure.comsdsu.edu It is particularly useful for identifying quaternary carbons and for establishing connectivity across heteroatoms. researchgate.net

These techniques have been successfully applied to fully assign the complex NMR spectra of various triazene derivatives, including those with diastereotopic protons and multiple conformers. monash.eduscience.govscience.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. docbrown.info For triazenes, the IR spectrum offers key diagnostic bands. The N-H stretching vibration in triazenes typically appears in the range of 3200-3250 cm⁻¹. cdnsciencepub.com A characteristic band for the triazene group (-N=N-N-) is observed between 1334 and 1392 cm⁻¹. jrespharm.com

In a study of 1-aryl-3-(carbamoylmethyl)triazenes, the IR spectra showed N-H absorption in the 3200-3250 cm⁻¹ range and, where applicable, ester-carbonyl absorption around 1695 cm⁻¹. cdnsciencepub.com For (E)-3,3-diisopropyl-1-phenyltriazene and 1-(4-chlorophenyl)-3-cyclopentyltriazene, characteristic bands were observed at 2974, 2932, 1403, 1226, and 1148 cm⁻¹. scirp.org The absence of a carbonyl absorption band and the presence of a broad hydroxyl band around 3200 cm⁻¹ provided evidence for the cyclic 5-hydroxytriazoline structure in a keto-triazene derivative. cdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for Triazene Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Type | Reference |

| N-H Stretch | 3200 - 3250 | 1-Aryl-3-(cyanomethyl)triazenes | cdnsciencepub.com |

| Triazene (-N=N-N-) | 1334 - 1392 | Triazenes derived from sulfonamides | jrespharm.com |

| C=O Stretch | ~1695 | 1-Aryl-3-(carbamoylmethyl)triazenes (ester) | cdnsciencepub.com |

| O-H Stretch (broad) | ~3200 | Cyclic 5-hydroxytriazoline | cdnsciencepub.com |

| C-H Stretch | 2974, 2932 | (E)-3,3-diisopropyl-1-phenyltriazene | scirp.org |

| Various | 1403, 1226, 1148 | (E)-3,3-diisopropyl-1-phenyltriazene | scirp.org |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. elte.hu Triazenes exhibit characteristic absorption bands in the UV-Vis region, which are influenced by the substituents on the triazene core and the solvent. scirp.orgscirp.org The absorption spectra of aromatic triazenes are of interest for understanding their electronic structure. scirp.org

Typically, triazenes show maximum absorption bands in the range of 352-389 nm. jrespharm.com For example, 1-methyl-3-(p-carboxyphenyl)triazene 1-oxide and 1-methyl-3-(phenyl)triazene 1-oxide display a characteristic band for 3-hydroxytriazenes. researchgate.net The UV-visible spectrum of (E)-1,3,3-triphenyltriazene in acetonitrile (B52724) showed an intense absorption corresponding to the HOMO → LUMO transition at a wavelength of 351.28 nm. scirp.org Similarly, 3,3-diisopropyl-1-phenyltriazene and 1-(4-chlorophenyl)-3-cyclopentyltriazene in acetonitrile exhibited maximum absorptions at 299.74 nm and 299.57 nm, respectively, also corresponding to HOMO → LUMO transitions. scirp.orgscirp.org These transitions are often of the π–π* type, arising from the multiple bonds in the benzene (B151609) ring and the triazene unit. scirp.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. uni-saarland.de In the mass spectra of triazenes, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is often observed, confirming the molecular weight of the compound. jrespharm.com

The fragmentation of triazenes under mass spectrometric conditions can provide valuable structural clues. For example, the mass spectrum of 1-(4-chlorophenyl)-3-cyclopentyltriazene shows a molecular ion peak at m/z 206.1660 ([M+1]⁺). scirp.org The fragmentation pattern often involves the cleavage of bonds within the triazene unit and the loss of neutral fragments. libretexts.orgpearson.com For instance, the mass spectra of unbranched primary alcohols often show a peak at M-46, corresponding to the loss of a specific fragment. pearson.com While detailed fragmentation pathways for this compound are not extensively documented in the provided context, the general principles of mass spectral fragmentation would apply. libretexts.org The analysis of these fragmentation patterns, often in conjunction with high-resolution mass spectrometry (HRMS) for accurate mass measurements, is crucial for confirming the proposed structures of novel triazene derivatives. ntu.edu.sg

X-ray Crystallography for Solid-State Structural Elucidation of Related Triazene Complexes and Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. wikipedia.orgnih.gov This method has been instrumental in characterizing a variety of triazene derivatives, revealing crucial details about bond lengths, bond angles, and the spatial orientation of different molecular fragments.

Detailed crystallographic studies on substituted triazenes and their metal complexes have elucidated the planarity of the triazene unit, the nature of the nitrogen-nitrogen bonds, and the impact of aromatic and aliphatic substituents on the molecular architecture. For instance, the crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole reveals an E conformation about the central –N=N– double bond. iucr.org This study also highlighted how the imidazole (B134444) and benzene rings are slightly twisted relative to each other and how intermolecular forces such as C—H···O and C—H···N hydrogen bonds, along with π–π stacking interactions, contribute to the formation of a three-dimensional supramolecular network. iucr.org

In another example, the investigation of 1,3-bis(2-cyanophenyl)triazene showed the formation of a dimeric structure through intermolecular hydrogen bonds. researchgate.net The study also pointed to the presence of strong face-to-face π-π stacking interactions and C-H…N hydrogen bonds, which extend the structure into a three-dimensional network. researchgate.net The N–N bond distances in related triazene ligands have been shown to be consistent with the presence of alternating single and double bonds, supporting the –N=N–NH– moiety. researchgate.net

The coordination chemistry of triazene derivatives has also been extensively explored. The synthesis and crystal structure analysis of iron(II) complexes with asymmetrically substituted triazenes have provided insights into their use as precursors for nanoparticles. rsc.org Similarly, the study of dipalladium(I) complexes with 1-[2'-(methoxycarbonyl)phenyl]-3-[4'-X-phenyl]triazene derivatives has shed light on their catalytic activity in cross-coupling reactions. researchgate.net

The influence of substituents on the crystal packing is a recurring theme. In a series of C(3)-substituted benzo[e] rsc.orgCurrent time information in Bangalore, IN.nih.govtriazine derivatives, X-ray diffraction studies established the molecular and crystal structures of six derivatives, demonstrating the impact of the substituent on the molecular geometry. acs.org

The following tables summarize key crystallographic data for a selection of triazene derivatives, offering a comparative view of their structural parameters.

Table 1: Selected Crystallographic Data for Triazene Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole (Molecule A) | Monoclinic | P2₁/c | 11.2341 (3) | 12.8972 (3) | 16.9939 (4) | 94.755 (1) | iucr.org |

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole (Molecule B) | Monoclinic | P2₁/c | 11.2341 (3) | 12.8972 (3) | 16.9939 (4) | 94.755 (1) | iucr.org |

| 1-phenyl-3-{4-[4-(4-octyloxybenzoyloxy)-phenyloxycarbonyl]phenyl}triazene-1-oxide | Triclinic | P-1 | 5.766(5) | 12.151(10) | 24.32(2) | 92.65(2) | researchgate.net |

| 3,8-bis(phenyldiazenyl)-1,3,6,8-tetraazabicyclo[4.3.1]decane | Monoclinic | P2₁/n | 10.966(2) | 11.411(2) | 14.595(3) | 109.59(3) | researchgate.net |

Table 2: Selected Bond Lengths and Angles for Triazene Derivatives

| Compound | Bond | Length (Å) | Bond | Angle (°) | Reference |

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole (Molecule A) | N1=N2 | 1.267(2) | C1-N1-N2 | 114.5(2) | iucr.org |

| N2-N3 | 1.361(2) | N1-N2-N3 | 112.0(2) | iucr.org | |

| N3-C8 | 1.420(3) | N2-N3-C8 | 117.7(2) | iucr.org | |

| (4E)-4-(2-oxo-1,2-diphenylethylideneamino)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one | C7=N1 | 1.283(5) | C16-N1-C7 | 178.4(3) | nih.gov |

| C16-N1 | 1.403(5) | nih.gov | |||

| 2,3-diphenyl-2H-benzo[b] rsc.orgCurrent time information in Bangalore, IN.oxazin-2-ol | C14=N1 | 1.280(2) | nih.gov | ||

| C1-N1 | 1.422(3) | nih.gov |

These crystallographic studies collectively demonstrate that the solid-state structure of triazene derivatives is governed by a delicate interplay of electronic effects of substituents, steric hindrance, and various non-covalent interactions, which ultimately dictates their chemical and physical properties.

Computational Chemistry and Theoretical Investigations into 3 Methyl 1 Phenyltriazene

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for accurately modeling the electronic structure of organic molecules. irjweb.commdpi.com These ab initio methods solve the electronic Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic properties without prior empirical data, offering a fundamental understanding of the molecule's behavior. unipd.itpeerj.com

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. irjweb.com This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to perform these optimizations. researchgate.netcolab.ws

For triazene (B1217601) derivatives, DFT calculations can accurately predict key structural parameters. The optimized geometry reveals crucial bond lengths and angles that define the molecule's shape. For instance, in a study of the related 1,3-bis(4-methylphenyl)triazene, the computationally optimized geometry showed excellent agreement with experimental X-ray crystallography data, validating the accuracy of the theoretical model. researchgate.net Such calculations for 3-methyl-1-phenyltriazene would similarly define the spatial relationship between the phenyl ring, the triazene bridge, and the methyl group.

Table 1: Representative Calculated Geometric Parameters for a Phenyltriazene System using DFT This table presents typical bond length and angle values expected from a DFT/B3LYP geometry optimization of a phenyltriazene core structure, illustrating the type of data obtained from such calculations.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | N1=N2 | ~1.25 Å |

| Bond Length | N2-N3 | ~1.35 Å |

| Bond Length | N3-C(phenyl) | ~1.42 Å |

| Bond Angle | N1=N2-N3 | ~112° |

| Bond Angle | N2-N3-C(phenyl) | ~115° |

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. nih.gov Studies on molecules with similar structural motifs, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have demonstrated that specific DFT functionals can predict chemical shifts with high accuracy when compared to experimental values recorded in solution. nih.govnih.gov For this compound, this approach would allow for the assignment of each proton and carbon signal in its NMR spectra. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. mdpi.com

UV-Vis Spectra: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the wavelengths of maximum absorption (λ_max), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. scirp.orgscirp.org For related 1-aryltriazenes, TD-DFT calculations have shown that the primary absorption bands in the UV-visible region correspond to HOMO → LUMO electronic transitions. scirp.orgresearchgate.net For example, 3,3-diisopropyl-1-phenyltriazene exhibits a calculated maximum absorption at approximately 299.74 nm (f = 0.6988), which is attributed to this type of transition. scirp.orgscirp.org Similar calculations for this compound would predict its characteristic electronic transitions.

Table 2: Example of Calculated UV-Vis Spectroscopic Data for Related Triazenes Data derived from TD-DFT calculations for representative 1-aryltriazenes in acetonitrile (B52724). scirp.orgscirp.org

| Compound | Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Transition |

|---|---|---|---|---|

| 3,3-Diisopropyl-1-phenyltriazene | 299.74 | 4.1364 | 0.6988 | HOMO → LUMO |

| 1-(4-chlorophenyl)-3-cyclopentyltriazene | 299.57 | 4.1387 | 0.7372 | HOMO → LUMO |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of 1,3-bis(4-methylphenyl)triazene, the HOMO was found to be delocalized over the triazene bridge and the phenyl rings, while the LUMO was more localized on one of the phenyl rings. researchgate.net This distribution helps identify the regions of the molecule most likely to participate in electrophilic or nucleophilic attacks.

Table 3: Calculated Frontier Orbital Energies for Representative Triazenes Energies are typically reported in electron volts (eV). Data is illustrative of values obtained for related triazenes. researchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3,3-triphenyltriaz-1-ene | -6.12 | -2.42 | 3.70 |

| 3,3-diisopropyl-1-phenyltriaz-1-ene | -6.21 | -2.12 | 4.09 |

| 1-(4-chlorophenyl)-3-cyclopentyltriaz-1-ene | -6.45 | -2.42 | 4.03 |

Semi-Empirical Quantum Chemistry Methods

Semi-empirical methods are a class of quantum chemistry calculations that use a simplified form of the Hartree-Fock formalism and incorporate parameters derived from experimental data. wikipedia.orgnumberanalytics.com Methods such as AM1 and PM3 are computationally much faster than ab initio methods, making them suitable for very large molecules, though they are generally less accurate. peerj.comuomustansiriyah.edu.iqwustl.edu These methods are particularly useful for preliminary analyses or for systems where DFT is computationally prohibitive.

Semi-empirical methods can be effectively used to assess bond orders and the energy barriers associated with the rotation around single bonds. Bond order calculations provide insight into the nature of the chemical bonds (single, double, triple), while the calculation of rotational barriers is important for understanding the molecule's conformational flexibility. By systematically rotating a specific dihedral angle (e.g., the C-N bond connecting the phenyl ring to the triazene chain) and calculating the energy at each step, a potential energy surface can be generated. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations represents the rotational barrier. This type of analysis for this compound would reveal the preferred orientation of the phenyl group relative to the triazene plane and the energetic cost of rotation away from this minimum.

Modeling photophysical processes, such as the quantum yield of photolysis, involves understanding the fate of a molecule after it absorbs light. The quantum yield (Φ) for a specific photochemical reaction is the fraction of absorbed photons that result in that reaction. nih.gov Computational modeling of these processes can be complex, often requiring the simulation of excited-state dynamics.

Reaction Pathway Analysis and Transition State Modeling

Computational analysis, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms involving triazene compounds. These theoretical studies provide insights into the thermodynamics and kinetics of various transformations, helping to rationalize experimental observations.

For instance, in the context of heterocycle synthesis from ortho-alkynyl aryltriazenes, computational analysis has been used to support the proposed mechanisms for distinct cyclization pathways mediated by different transition metals. pkusz.edu.cn In one such study, calculations supported a Lewis acid role for a copper(II) salt in promoting an oxidative cyclization to form 2H-indazoles, while a silver(I) salt was proposed to act as a π-acid catalyst, mediating N–N bond cleavage to yield 2-substituted indoles. pkusz.edu.cn

Transition state modeling is a key component of these analyses, allowing for the determination of activation energies and the identification of the most plausible reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. For example, in the study of cyclization reactions, transition state calculations can help elucidate the mechanism and predict the stereochemical outcome of the reaction. e3s-conferences.org These models can reveal subtle steric and electronic effects that govern the reaction's progress.

The use of DFT methods is common for energy minimization and single-point energy calculations of the species along the reaction coordinate. e3s-conferences.org These calculations can help to determine whether different proposed mechanisms are thermodynamically and kinetically feasible. e3s-conferences.org For example, in the cyclization of certain natural products, transition state modeling has been used to compare radical versus anionic mechanisms, providing a basis for optimizing reaction conditions to favor a desired product. e3s-conferences.org

While specific transition state modeling data for this compound itself is not extensively detailed in the provided results, the principles and methodologies applied to analogous triazene systems are directly relevant. These computational approaches are powerful tools for understanding the reactivity of this class of compounds.

Solvation Models and Solvent Effects on Electronic Properties

The influence of the solvent environment on the electronic properties of molecules is a critical aspect of computational chemistry. Solvation models are employed to simulate these effects, providing a more realistic representation of chemical processes in solution. For triazene compounds, understanding solvent effects is important for interpreting experimental data, such as UV-visible absorption spectra. scirp.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used. fiveable.mefaccts.de These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. fiveable.mefaccts.de The interaction between the solute's charge distribution and the polarizable solvent is then calculated, providing insights into how the solvent can stabilize or destabilize different electronic states. fiveable.me

Studies on various triazenes have shown that the nature of the solvent can significantly influence their electronic transitions. scirp.org For example, the maximum absorption wavelength in the UV-visible spectrum can shift depending on the polarity of the solvent. scirp.org These shifts are a result of the differential solvation of the ground and excited states of the molecule.

A computational study on different 1-aryltriazenes utilized the PCM model in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic transitions in acetonitrile. scirp.org The results indicated that the electronic transitions are highly influenced by both the substituents on the triazene core and the solvent. scirp.org

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. nih.gov However, these models are computationally more demanding. Hybrid models that combine an explicit description of the first solvation shell with a continuum model for the bulk solvent offer a compromise between accuracy and computational cost. nih.gov

The choice of solvation model and the definition of the solute cavity are important considerations that can affect the accuracy of the calculated properties. nih.gov For this compound, applying these solvation models would be crucial for accurately predicting its electronic behavior in different solvent environments and for correlating computational results with experimental spectroscopic data.

In Silico Modeling for Chemical Reactivity and Interactions

In silico modeling encompasses a wide range of computational techniques used to predict the chemical reactivity and interactions of molecules. For this compound, these methods can be used to understand its potential biological activity, its interactions with other molecules, and its metabolic fate.

One key area of in silico modeling is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These models can help to assess the drug-likeness of a compound and to identify potential metabolic pathways. For example, by modeling the interaction of this compound with metabolic enzymes like cytochrome P450s, it is possible to predict which isoforms are likely to metabolize the compound and what the expected metabolites might be. nih.govmdpi.com

Molecular docking is a widely used in silico technique to predict the binding orientation of a small molecule to a protein target. mdpi.com This can provide insights into the mechanism of action of a compound and can be used to guide the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of triazine derivatives to enzymes like dihydrofolate reductase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important in silico tool. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.

The reactivity of this compound can also be investigated using computational methods. For example, the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into the sites of electrophilic and nucleophilic attack. These calculations can help to rationalize the observed reactivity of the compound and to predict its behavior in different chemical reactions.

While the search results provide general information on the application of in silico modeling to triazenes and other compounds, specific studies focused solely on the chemical reactivity and interactions of this compound are not extensively detailed. However, the established methodologies are readily applicable to this compound to explore its chemical and biological properties.

Coordination Chemistry and Metal Complexes of 3 Methyl 1 Phenyltriazene and Its Analogues

Ligand Design and Coordination Modes of Triazene-Derived Ligands

The design of triazene-based ligands is a fertile area of research, focusing on modifying the substituent groups to fine-tune the ligand's properties for specific metal ions and applications. These modifications can influence the ligand's solubility, electronic donor capacity, and steric hindrance, which in turn dictate the coordination geometry and dimensionality of the resulting complexes.

Triazene (B1217601) ligands, upon deprotonation, typically function as bidentate chelating agents, coordinating to a metal center through the terminal nitrogen atoms (N1 and N3) of the triazene chain. This N,N-chelation forms a stable four-membered ring with the metal ion, a common motif in the coordination chemistry of these compounds. acs.org This chelating behavior is central to the formation of discrete mononuclear and polynuclear metal complexes. acs.org

Furthermore, triazene ligands exhibit ambidentate properties, meaning they possess multiple potential donor atoms and can coordinate to metals in various ways. While the N1,N3-bidentate chelation is predominant, other coordination modes can be accessed, particularly in polynuclear complexes or with ligands featuring additional functional groups. nih.govbohrium.com For instance, in some silver(I) complexes, the triazenide ligand acts as a bridge between two metal centers. grafiati.com The specific coordination mode adopted often depends on the nature of the metal ion, the steric and electronic effects of the ligand's substituents, and the reaction conditions. sci-hub.se

Synthesis and Structural Characterization of Metal-Triazene Complexes

The synthesis of metal-triazene complexes is generally achieved by reacting a suitable metal salt with the neutral triazene ligand in the presence of a base, or directly with the pre-formed triazenide anion. The resulting complexes are characterized using a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy, to elucidate their solid-state structures and behavior in solution.

Palladium(II) readily forms square planar complexes with triazenide ligands. These complexes can be synthesized by reacting a palladium(II) precursor, such as [Pd(PPh₃)₂Cl₂], with the corresponding triazenide. researchgate.net The triazenide ligand typically occupies two coordination sites in a chelating fashion.

Studies on palladium(II) complexes with related tridentate ligands have shown that different isomers can exist in solution. beilstein-journals.org For palladium(II) complexes containing unsymmetrical triazene ligands and other ancillary ligands, the potential for cis-trans isomerism exists. The specific isomer formed can be influenced by the electronic and steric properties of the ligands involved. Detailed NMR studies are often employed to investigate the isomeric forms present in solution. For instance, in related palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands, only one of two possible isomers was observed, highlighting the high degree of stereoselectivity in these systems. beilstein-journals.org

Table 1: Selected Palladium(II) Complexes and Their Characteristics

| Complex/Ligand System | Synthetic Method | Key Structural Feature | Reference |

| [(Ph₃P)₂Pd(Ph-N₃-C₆H₃-2-Br-4-COOEt)Cl] | Metathesis reaction of [(Ph₃P)₂PdCl₂] with triazenide | Square planar geometry at the Palladium(II) center | researchgate.net |

| [(pym)^(NHC-R)PdII(CH₃)Cl] | Transmetalation from corresponding silver complexes | Methyl group located cis to the carbene carbon | beilstein-journals.org |

| Pd(II) complexes with iminophosphine ligands | Microwave-assisted condensation | Tridentate coordination of the ligand | rsc.org |

Triazene 1-oxides are analogues of triazenes that contain an additional oxygen donor atom, making them versatile ligands for coordination chemistry. Silver(I) complexes with various triazine-derived ligands have been shown to form diverse structures, including one-dimensional chains and two-dimensional networks, often influenced by the counter-anion present. researchgate.netacs.org The self-assembly process is driven by the coordination preferences of the Ag(I) ion and can be directed by non-covalent interactions. acs.org In complexes with ligands like 2,4,6-trimethoxy-1,3,5-triazine, Ag(I) can form 1D stepped frameworks or herringbone-like packing arrangements. researchgate.net The triazenide ligand can also act as a bridging unit, forming planar (AgN₃)₂ heterocycles in dinuclear silver complexes. grafiati.com

Nickel(II) forms stable complexes with various triazene and triazene-analogue ligands. Spectrophotometric studies are commonly used to determine the stoichiometry of these complexes in solution. For example, using 3-hydroxy-3-n-propyl-1-p-carboxyphenyltriazene, it was determined that Ni(II) forms a light green complex with a metal-to-ligand ratio of 1:2. researchgate.net This 1:2 stoichiometry is common for Ni(II) complexes with bidentate triazene-type ligands, leading to either square planar or octahedral geometries, with the latter involving additional coordinated solvent molecules or other ligands. researchgate.netresearchgate.net The stability constants and molar absorptivity of these complexes can also be determined from spectrophotometric data, providing quantitative measures of the complex's stability and sensitivity for analytical applications. researchgate.net

Table 2: Stoichiometry and Spectroscopic Data for Nickel(II)-Triazene Analogue Complexes

| Ligand | Stoichiometry (Ni:L) | Max. Absorption (λmax) | Molar Absorptivity (ε) | Reference |

| 3-hydroxy-3-n-propyl-1-p-carboxyphenyltriazene | 1:2 | 380 nm | 7000 dm³ mol⁻¹ cm⁻¹ | researchgate.net |

| 4-methyl 2,3-pentanedione (B165514) dioxime | 1:2 | 370 nm | 3.039 × 10³ L mol⁻¹ cm⁻¹ | researchgate.net |

| Polyhydroxybenzaldehyde thiosemicarbazones | 1:1 | Not specified | Not specified | researchgate.net |

The coordination chemistry of lanthanide(III) ions with triazene-derived ligands is of significant interest, partly due to the potential for creating luminescent materials. nih.govresearchgate.net Lanthanide ions are hard Lewis acids and exhibit a preference for hard donor atoms like oxygen. Consequently, triazene 1-oxide derivatives, which offer both nitrogen and oxygen donor sites, are particularly suitable ligands for complexing lanthanides.

The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent. nih.govnih.gov The resulting complexes can feature high coordination numbers, which is typical for lanthanide ions. researchgate.net For instance, complexes with 2,4,6-tri-α-pyridyl-1,3,5-triazine (tptz) and lanthanide nitrates have been shown to be 10-coordinate. researchgate.net The ligand structure and the choice of solvent can significantly influence the final structure and coordination environment of the lanthanide ion. researchgate.net Complexation with lanthanides has been shown to enhance the biological activity of some organic ligands. nih.gov

Role of Triazenes in Organometallic Catalysis

Triazene-Based Ligands in Catalytic Transformations

Organometallic complexes featuring triazene or triazenide ligands have demonstrated significant catalytic activity in various organic transformations. These ligands can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes, which in turn affects the catalytic behavior of the complex.

Ruthenium complexes containing triazenide ligands have been effectively employed as catalysts in the reduction of nitroarenes to arylamines. For instance, ruthenium(II) triazenide complexes functionalized with N-heterocyclic moieties have shown high efficiency in the hydrogenation of a wide array of substituted nitroarenes, achieving good to excellent yields under mild reaction conditions.

Furthermore, rhodium(III) and iridium(III) complexes with triazenide ligands derived from 1-aryl-3-alkyltriazenes have been synthesized and characterized for their catalytic prowess. These complexes have proven to be active in the transfer hydrogenation of ketones and alkenones. The catalytic system often utilizes an alcohol, such as 2-propanol, as a hydrogen source and may be conducted with or without a base. The nature of the substituents on the triazenide ligand and the choice of the metal center can significantly impact the catalytic efficiency and selectivity of these reactions. researchgate.netresearchgate.net

Detailed research findings have highlighted the potential of these catalytic systems. For example, an Iridium(III) Cp* complex with a triazenide ligand functionalized with a pyrazole (B372694) moiety has been evaluated in the reduction of various ketones, including aryl, alkyl, α,β-unsaturated, and γ,δ-unsaturated ketones, demonstrating good to excellent selectivity. researchgate.net Similarly, ruthenium(II) complexes with 1,3-bis(aryl)triazenide ligands have been used as catalysts for the transfer hydrogenation of ketones and alkenones, yielding the corresponding alcohols in high yields. researchgate.net

Table 1: Catalytic Activity of Triazene-Analogue Metal Complexes in Transfer Hydrogenation

| Catalyst Precursor/Ligand | Metal Center | Substrate | Product | Yield (%) | Conditions |

| 1-[(4-Methyl)phenyl]-3-[(2-methyl-4'-t-Bu)imidazol-1-yl]triazenide | Rh(III) Cp | Acetophenone | 1-Phenylethanol | Good to Excellent | 2-propanol, 90°C, base-free |

| 1-[(4-Methyl)phenyl]-3-[(2-methyl-4'-t-Bu)imidazol-1-yl]triazenide | Ir(III) Cp | Acetophenone | 1-Phenylethanol | Good to Excellent | 2-propanol, 90°C, base-free |

| 1,3-bis(aryl)triazenide with ortho-methoxycarbonyl | Ru(II) (p-cymene) | Ketones | Alcohols | High | 2-propanol, with or without base |

| Triazenide with pyrazole substituent | Ir(III) Cp* | Aryl-ketones | Alcohols | Good to Excellent | 2-propanol, 90°C, base-free |

Note: This table is a representation of the catalytic activities of analogues of 3-methyl-1-phenyltriazene, as direct catalytic data for the specific compound is limited in publicly available research. The data is based on findings from referenced literature. researchgate.netresearchgate.net

Potential in Cyclometalation Processes

Cyclometalation is a significant process in organometallic chemistry where a ligand reacts with a metal center to form a metallacycle. wikipedia.org This process can enhance the stability of the resulting complex and is often a key step in catalytic cycles. Triazenes and their derivatives have shown potential for participating in cyclometalation reactions, which can lead to the formation of catalytically active species.

Research has shown that N1-methylated-N1,N3-diarylated triazenes can undergo catalytic dealkylating cycloamination reactions. lookchem.com These transformations proceed through sequential oxidative addition steps, involving C-H and C-Br bond activation, to regioselectively produce benzotriazoles. Palladium-based catalysts, in the presence of dealkylating reagents and directing phosphane ligands, have been found to be particularly effective, leading to high yields of the cyclized products. lookchem.com This type of reaction highlights the potential of the triazene framework to undergo intramolecular C-H activation, a fundamental step in many catalytic C-C and C-heteroatom bond-forming reactions.

Furthermore, cyclometalated rhodium(III) complexes bearing N-heterocyclic carbene (NHC) ligands derived from triazoles have been synthesized and utilized as catalysts. For instance, a cyclometalated Rh(III)-triazolylidene complex has demonstrated high efficiency in the hydrosilylation of terminal alkynes. csic.es While this example involves a triazole rather than a triazene, the principle of using a nitrogen-containing heterocycle to direct cyclometalation and create a stable, active catalyst is analogous and suggests the potential for similar applications with this compound. The formation of a five-membered metallacycle through ortho-metalation of a phenyl substituent provides a stable structural framework for subsequent catalytic transformations. csic.es

The ability of triazenes to act as directing groups for C-H activation and to form stable cyclometalated complexes opens up possibilities for their use in a variety of catalytic processes, including C-H functionalization, cross-coupling reactions, and other organic transformations that proceed via a cyclometalated intermediate. beilstein-journals.orgscirp.org

Applications of 3 Methyl 1 Phenyltriazene Chemistry in Advanced Chemical Research

Reagents in Selective Organic Transformations

3-Methyl-1-phenyltriazene and its derivatives have emerged as versatile reagents in selective organic transformations, offering solutions to long-standing challenges in synthetic chemistry. Their unique reactivity has been harnessed to develop safer and more efficient methods for key chemical conversions.

Safer Alkylating Agents as Diazomethane (B1218177) Alternatives

Diazomethane is a highly versatile and widely used methylating agent in organic synthesis. wikipedia.orge3s-conferences.org However, its extreme toxicity, explosive nature, and carcinogenicity severely limit its practical application, especially on an industrial scale. wikipedia.orge3s-conferences.org This has driven the search for safer alternatives, with this compound and related compounds showing significant promise.

While not a direct drop-in replacement for all applications of diazomethane, certain triazene (B1217601) derivatives serve as precursors for the in-situ generation of methylating species. For instance, imidazotetrazines, such as temozolomide (B1682018) (TMZ), can be repurposed as synthetic precursors of alkyl diazonium ions under aqueous conditions. nih.gov These diazonium ions can then act as effective methylating agents for a variety of substrates, most notably carboxylic acids, in a manner analogous to diazomethane. nih.gov The key advantage of using these triazene-based precursors is their solid, non-explosive, and less toxic nature, making them significantly safer to handle and store compared to gaseous diazomethane. nih.gov

Another prominent and safer alternative to diazomethane is trimethylsilyldiazomethane. wikipedia.orgwikipedia.org This organosilicon compound is a relatively stable liquid and is commercially available, offering a more convenient and less hazardous option for methylation reactions. wikipedia.org It effectively methylates carboxylic acids and can also be used for other transformations like the Doyle-Kirmse reaction. wikipedia.org

The development of these triazene-based reagents and other alternatives underscores the ongoing efforts in the chemical community to replace hazardous traditional reagents with safer, yet equally effective, substitutes.

Derivatization Agents for Analytical Spectroscopy and Chromatography

Chemical derivatization is a crucial technique in analytical chemistry used to modify an analyte to enhance its detection, improve its separation, or increase its stability. jfda-online.comchromatographyonline.comamericanpharmaceuticalreview.com Derivatization can make compounds more volatile for gas chromatography (GC) analysis, add a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC), or introduce a fluorescent tag for enhanced sensitivity. jfda-online.comchromatographyonline.com

Triazene derivatives, among other classes of compounds, can be employed as derivatizing agents. The goal of derivatization is often to replace active hydrogens on polar functional groups like -OH, -NH2, and -SH with a less polar moiety, thereby improving the analyte's chromatographic behavior. sigmaaldrich.com While specific examples of this compound as a routine derivatization agent are not extensively documented in the provided results, the broader class of triazenes and other nitrogen-containing compounds are utilized in this context. For instance, derivatization is a common strategy for the analysis of reactive molecules to stabilize them and improve analytical sensitivity. americanpharmaceuticalreview.com

Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for silylation, which is particularly effective for compounds with hydroxyl, amine, or thiol groups. sigmaaldrich.com The choice of derivatizing reagent depends on the specific analyte and the analytical technique being employed. labinsights.nl

Contributions to Chemo-Analytical Methodologies

The unique chemical properties of triazene compounds have led to their application in the development of novel chemo-analytical methodologies, particularly in the field of metal ion detection.

Exploration in Materials Science

The field of materials science focuses on the design and discovery of new materials with novel properties. schrodinger.comscispace.com Organic compounds with unique electronic and optical characteristics are of particular interest for applications in electronics and photonics.

Optoelectronic Properties of Triazene Derivatives

Organic materials with tailored optoelectronic properties are essential for the development of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.net The electronic properties of a molecule, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap (Egap) between them, determine its potential as an electron donor or acceptor material. chemrxiv.org

Recent research has focused on investigating the optoelectronic properties of triazene derivatives using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). chemrxiv.org These studies aim to accurately predict the HOMO, LUMO, Egap, and UV-Vis absorption spectra of these molecules. chemrxiv.org By systematically modifying the structure of the triazene molecule, for example, by introducing different functional groups, researchers can tune its electronic and optical properties. chemrxiv.org

For instance, a comparative study on methyl triphenyl amine (MTPA) and its derivatives showed that the electronic properties are sensitive to the nature of the substituent group. chemrxiv.org It was observed that the accuracy of the predicted HOMO, LUMO, and Egap values depended on the specific DFT functional used in the calculations. chemrxiv.org Furthermore, the absorption wavelength was also found to be influenced by the electron-withdrawing or electron-donating nature of the attached functional group. chemrxiv.org These computational investigations provide valuable insights for designing new triazene-based materials with optimized optoelectronic properties for specific applications in organic electronics. chemrxiv.orgutm.my

The table below presents a summary of the findings from a DFT study on MTPA and its derivatives.

| Property | Best Performing Functional | Mean Absolute Error (MAE) | Reference |

| HOMO, LUMO, Egap | HSEH1PBE | 0.43 eV | chemrxiv.org |

| UV-Vis Absorption Spectra | CAM-B3LYP | 26 nm | chemrxiv.org |

Potential in Sensing Applications (e.g., fluorescence sensors)

While direct research on the fluorescence sensing applications of the discrete compound this compound is not extensively documented in publicly available literature, studies on polymers incorporating a closely related this compound derivative highlight the potential of this chemical scaffold in the development of fluorescent sensors.

Recent investigations have focused on the sensing capabilities of copolymers that contain the 1-phenyl-3-methyltriazene moiety. Specifically, a copolymer identified as poly[1-(phenyl)-3-(2-acryloyloxyethyl)-3-methyl triazene-1-co-methyl methacrylate] (TCP-1) has been synthesized and its fluorescence properties examined. researchgate.net This polymer, which integrates the core structure of this compound into a larger macromolecular framework, exhibits strong fluorescence emission in a dimethylformamide (DMF) solution. researchgate.net

The intrinsic fluorescence of this triazene-containing polymer has been leveraged to explore its utility in detecting metal ions. Research has demonstrated that the fluorescence of TCP-1 can be effectively quenched by various metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, and Cu⁺. researchgate.net This quenching phenomenon is attributed to an energy transfer process occurring between the excited state of the triazene fluorophore and the metal ions. researchgate.net The efficiency of this quenching suggests that polymers functionalized with this compound derivatives could serve as practical and sensitive materials for the detection of metallic species. researchgate.net

The findings from these studies on triazene-containing polymers open an avenue for the future development of chemosensors based on the this compound structure. The key research findings are summarized in the table below.

| Polymer | Fluorophore Moiety | Analytes Detected | Sensing Mechanism | Potential Application |

| Poly[1-(phenyl)-3-(2 acryloyloxyethyl)-3-methyl triazene-1-co-methyl methacrylate] (TCP-1) | 1-Phenyl-3-methyltriazene | Fe³⁺, Fe²⁺, Cu²⁺, Cu⁺ | Fluorescence Quenching | Metal Ion Detection |

Further research into the photophysical properties of this compound itself and the development of other functional materials derived from it could lead to a new class of fluorescent sensors for a variety of analytical applications.

Emerging Research Frontiers and Future Perspectives on 3 Methyl 1 Phenyltriazene Chemistry

Development of Sustainable Synthetic Strategies and Green Chemistry Approaches

The synthesis of triazenes, including 3-Methyl-1-phenyltriazene, has traditionally relied on methods that can involve hazardous reagents and solvents. ontosight.ai The modern emphasis on sustainability is driving a shift towards more environmentally benign synthetic protocols.

Key Developments:

Aqueous Synthesis: Research has demonstrated the feasibility of synthesizing aryl azides and related triazole precursors in water at room temperature, offering a significant green advantage over conventional methods that use organic solvents. rsc.org This approach, based on the reaction of stable aryldiazonium tetrafluoroborates, is simple, robust, and scalable. rsc.org

Ultrasound and Microwave-Assisted Synthesis: High-energy techniques like ultrasound and microwave irradiation are being explored to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of triazine derivatives. researchgate.netmdpi.com Ultrasound-assisted reactions, for instance, have been successfully used to prepare 1,3,5-hexahydrotriazines efficiently in a water-ethanol mixture. researchgate.net Microwave-assisted protocols, often combined with phase-transfer catalysts, offer rapid and efficient synthesis routes, minimizing the use of toxic solvents like DMF. mdpi.com

Photocatalysis: Sunlight-driven photocatalytic methods represent a frontier in green synthesis. researchgate.net Studies on hydroxytriazenes have shown their potential as stable intermediates for the solid-state, solvent-free synthesis of azo dyes under sunlight, a principle that could be adapted for other triazene (B1217601) transformations. researchgate.net

One-Pot and Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are gaining traction as they align with green chemistry principles by reducing waste and improving atom economy. bohrium.com A notable example is the catalyst-free, one-pot synthesis of sulfonyl fluorides from aryltriazenes, demonstrating a practical and efficient strategy with broad functional group tolerance. bohrium.com

These sustainable strategies are pivotal for the future of this compound synthesis, aiming to make its production and application safer and more environmentally friendly.

Advanced Mechanistic Investigations under Diverse Reaction Conditions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity patterns. For this compound, researchers are employing a combination of experimental and computational techniques to probe the intricate details of its formation and subsequent transformations.

Research Focus Areas:

Solvent Effects: The choice of solvent can significantly influence the reaction pathways of triazenes. researchgate.net Studies combining experimental analysis with quantum chemical calculations are elucidating how solvents affect the stability of intermediates and the chemo- and regio-selectivity of reactions. researchgate.net

Intermediate Characterization: The decomposition of triazenes can generate highly reactive intermediates like diazonium ions. numberanalytics.com Mechanistic studies focus on trapping and characterizing these transient species to gain insights into reaction pathways. For example, investigations into alternative synthesis methods for triazenes from aryl diazonium salts in DMF suggest radical pathways initiated by the homolysis of a weak N-O bond in a diazo ether adduct. researchgate.net

Catalytic Cycles: In metal-catalyzed reactions involving triazenes, understanding the catalytic cycle is paramount. Mechanistic investigations on palladium-catalyzed dealkylating cycloamination of related triazenes have revealed complex sequences involving multiple oxidative addition steps. researchgate.net Such insights are vital for designing more efficient catalysts for reactions involving the this compound scaffold.

These advanced mechanistic studies are not only of academic interest but also have practical implications for controlling the reactivity of this compound and designing novel synthetic applications.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and optimization of molecules and materials. chimia.ch

Applications in Triazene Chemistry:

Predictive Modeling: Supervised ML models are being used to create Quantitative Structure-Activity Relationship (QSAR) models for triazine derivatives. nih.govresearchgate.net These models can predict the biological activity of new compounds, guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govresearchgate.net For example, ML has been successfully applied to design novel anti-malarial compounds based on the 1,3,5-triazine (B166579) scaffold. nih.gov

Property Prediction: Empirical algorithms and ML models are being adapted to predict key physicochemical properties, such as lipophilicity (logD), for complex molecules like triazine macrocycles. nih.gov While standard algorithms can fall short, creating linear relationships between predicted and experimental values allows for more accurate predictions, aiding in drug design. nih.gov

Accelerating Computational Chemistry: The combination of ML and computational chemistry is poised to transform chemical sciences by dramatically speeding up calculations and enhancing the insights gained from computational methods. researchgate.net This synergy can be applied to study the reaction mechanisms and properties of this compound with greater speed and accuracy.